1-[5-(difluoromethoxy)-4-fluoro-2-nitrophenyl]-1H-1,2,4-triazole is a synthetic compound notable for its complex molecular structure and potential applications in agricultural chemistry, particularly as a fungicide. This compound features a triazole ring, which is a common structural motif in various pharmaceuticals and agrochemicals. Its unique substituents, including difluoromethoxy and nitro groups, contribute to its biological activity.
The compound is referenced in various chemical databases and patent literature, indicating its relevance in research and development within the fields of chemistry and agriculture. Notably, it has been discussed in patents related to substituted triazole compounds for combating phytopathogenic fungi .
1-[5-(difluoromethoxy)-4-fluoro-2-nitrophenyl]-1H-1,2,4-triazole belongs to the class of triazole compounds, which are characterized by a five-membered ring containing three nitrogen atoms. This compound can be classified as a heterocyclic aromatic compound due to the presence of both nitrogen and carbon atoms in its ring structure.
The synthesis of 1-[5-(difluoromethoxy)-4-fluoro-2-nitrophenyl]-1H-1,2,4-triazole typically involves several steps:
The synthesis may require specific solvents (e.g., dimethylformamide or tetrahydrofuran) and bases (e.g., potassium carbonate) to facilitate the reactions. Reaction conditions such as temperature and reaction time are critical for optimizing yield and purity.
The molecular formula of 1-[5-(difluoromethoxy)-4-fluoro-2-nitrophenyl]-1H-1,2,4-triazole is C9H5F3N4O3. The structure includes:
The average mass of this compound is approximately 274.159 g/mol, with a monoisotopic mass of 274.031375 g/mol . The presence of fluorine atoms enhances the lipophilicity and biological activity of the compound.
1-[5-(difluoromethoxy)-4-fluoro-2-nitrophenyl]-1H-1,2,4-triazole can participate in various chemical reactions typical for triazoles:
The choice of reagents and reaction conditions greatly influences the outcome of these reactions. For example, using strong acids or bases can lead to different substitution patterns on the aromatic ring.
The mechanism by which 1-[5-(difluoromethoxy)-4-fluoro-2-nitrophenyl]-1H-1,2,4-triazole exerts its biological effects primarily involves its interaction with fungal enzymes or pathways critical for growth and reproduction. Triazoles generally inhibit ergosterol biosynthesis in fungi, leading to increased membrane permeability and ultimately cell death.
This compound likely interferes with specific enzymes involved in sterol biosynthesis within fungal cells. By binding to these enzymes, it disrupts normal cellular processes, making it effective as a fungicide .
1-[5-(difluoromethoxy)-4-fluoro-2-nitrophenyl]-1H-1,2,4-triazole has significant applications in agricultural chemistry as a fungicide. Its effectiveness against various phytopathogenic fungi makes it valuable for crop protection strategies. Additionally, due to its unique structure, it may serve as a lead compound for further modifications aimed at enhancing its biological activity or reducing toxicity .
The 1,2,4-triazole scaffold has been a cornerstone of antifungal development since the 1940s, evolving from early imidazole-based agents to modern systemic antifungals. First synthesized in 1885 by Bladin, the 1,2,4-triazole nucleus gained prominence in the 1980s with the introduction of fluconazole—a bis-triazole antifungal exhibiting superior pharmacokinetics and reduced toxicity compared to predecessors [4] [9]. This breakthrough established the pharmacophoric template comprising:
Table 1: Clinically Approved 1,2,4-Triazole Antifungal Agents
Drug (PubChem CID) | Key Structural Features | Therapeutic Scope | |
---|---|---|---|
Fluconazole (3365) | Bis-triazole; 2,4-difluorophenyl backbone | Candidiasis, cryptococcosis | |
Voriconazole (71616) | Fluoropyrimidine side chain | Invasive aspergillosis, resistant Candida | |
Posaconazole (468595) | Extended piperazine side chain | Mucormycosis, refractory fungal infections | |
Itraconazole (55283) | Sec-butyl linker; dioxolane ring | Onychomycosis, blastomycosis | |
Isavuconazole (6918485) | Thiazole moiety; cyano group | Invasive aspergillosis/mucormycosis | [9] |
The scaffold’s versatility enabled drugs targeting diverse pathologies, including the anticonvulsant estazolam, antidepressant trazodone, and aromatase inhibitor letrozole [4] [6]. However, rising resistance (e.g., Candida krusei and Aspergillus fumigatus strains) has driven research toward novel triazole hybrids with enhanced efficacy against resistant pathogens [7] [9].
The compound 1-[5-(difluoromethoxy)-4-fluoro-2-nitrophenyl]-1H-1,2,4-triazole (PubChem CID: 86812193; C₉H₅F₃N₄O₃) exemplifies strategic rational design leveraging substituent effects [1] [8]. Its structure integrates three key moieties:1. Difluoromethoxy group (–OCF₂H):- Enhances lipophilicity and metabolic stability versus methoxy groups- Acts as a bioisostere for chloride or methyl, improving membrane permeability- Contributes to optimal LogP values (predicted ~2.1) for cellular uptake [1] [4]
Table 2: Electronic and Steric Contributions of Key Substituents
Substituent | Electronic Effect | Steric Effect | Biological Impact | |
---|---|---|---|---|
Difluoromethoxy (–OCF₂H) | Moderate σₚ (+0.34) | Larger volume than –OCH₃ | Enhanced membrane penetration; metabolic stability | |
Ortho-nitro (–NO₂) | Strong σₘ (+0.71) | Planar conformation | π-Stacking with Phe228 in CYP51; electron transport | |
Para-fluoro (–F) | σₚ (+0.06); negative σᵢ | Small atomic radius | Hydrophobic pocket filling; altered binding kinetics | [5] [10] |
Synthetic routes to this scaffold involve:
Triazole-based agents primarily inhibit CYP51 (lanosterol 14α-demethylase), a pivotal enzyme in ergosterol biosynthesis. The nitrogen atoms of the triazole ring bind to the heme iron atom within CYP51, blocking oxygen activation and demethylation of lanosterol [3] [9]. This leads to:
Table 3: Documented Resistance Mutations in CYP51 and Their Impact on Triazole Binding
Mutation | Location | Effect on Binding | Pathogens Observed | |
---|---|---|---|---|
G54W/R | Substrate access channel | Steric hindrance; reduced drug entry | A. fumigatus, A. alternata | |
Y121F/M | Heme-proximal region | Disrupted hydrogen bonding | C. albicans, A. alternata | |
T315A | Active site | Altered heme coordination geometry | C. glabrata | |
R511W | Surface residue | Reduced enzyme-drug affinity (ΔG = +2.1 kcal/mol) | A. alternata (greenhouse strains) | [7] [3] |
The nitrophenyl-triazole scaffold also shows promise against bacterial targets:
In agricultural contexts, triazole fungicides (e.g., difenoconazole, tebuconazole) face rising resistance in Alternaria alternata populations. Greenhouse isolates from China show 17% resistance rates linked to CYP51 mutations (e.g., R511W) and promoter insertions [7]. Novel hybrids like 1-[5-(difluoromethoxy)-4-fluoro-2-nitrophenyl]-1H-1,2,4-triazole may overcome this by:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7